molecular formula C11H9ClN2O2 B6385631 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261953-33-6

5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385631
CAS RN: 1261953-33-6
M. Wt: 236.65 g/mol
InChI Key: RGLFLFIPMBGKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine (5-CMP-DHP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been used in a variety of biochemical and physiological studies, ranging from drug discovery to cancer research.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications, ranging from drug discovery to cancer research. In drug discovery, 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to screen for potential new drugs that can be used to treat various diseases, such as cancer, diabetes, and cardiovascular diseases. In cancer research, 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to investigate the potential of targeting cancer cells and to study the effects of chemotherapeutic agents on cancer cells.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as protein kinases, which are involved in the regulation of cell growth and proliferation. It is also believed that 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% may act as an agonist of certain receptors, such as G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes, such as protein kinases. In vivo studies have shown that 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% can reduce the growth of tumors in mice, as well as reduce the activity of certain enzymes, such as protein kinases.

Advantages and Limitations for Lab Experiments

5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in a relatively simple process. Additionally, the compound can be used in a variety of experiments, ranging from drug discovery to cancer research. However, there are some limitations to using 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. The compound is not very soluble in water, so it must be dissolved in organic solvents before being used in experiments. Additionally, the compound is not very stable in light, so it must be stored in dark containers.

Future Directions

For research could include further investigation of the compound’s mechanism of action, its effects on various types of cancer cells, and its potential applications in drug discovery. Additionally, further research could be conducted to investigate the compound’s potential as an inhibitor of certain enzymes, such as protein kinases, and its potential as an agonist of certain receptors, such as G-protein coupled receptors.

Synthesis Methods

5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from 4-chloro-2-methylphenol and 2,4-dihydroxypyrimidine. The synthesis is carried out by reacting the two compounds in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction results in the formation of 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%, which can then be isolated and purified using chromatography.

properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-4-7(12)2-3-8(6)9-5-13-11(16)14-10(9)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLFLFIPMBGKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.